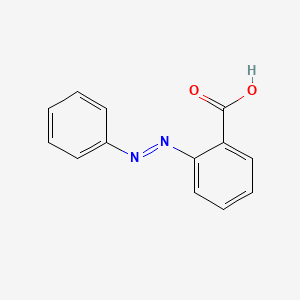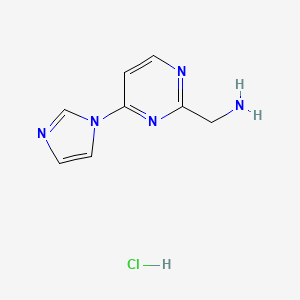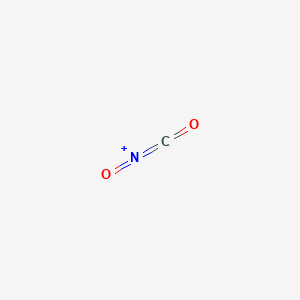![molecular formula C16H17Cl2N5O3 B14176154 3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine CAS No. 921769-43-9](/img/structure/B14176154.png)
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with dichloro groups and a piperazine moiety linked to a nitrophenoxyethyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(2-(2-nitrophenoxy)ethyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for further applications.
化学反応の分析
Types of Reactions
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloro groups on the pyridazine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The piperazine moiety can undergo oxidation reactions to form N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, or acetonitrile.
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyridazines: Formed by nucleophilic substitution reactions.
科学的研究の応用
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine
- 3,6-Dichloro-4-{4-[2-(2-aminophenoxy)ethyl]piperazin-1-yl}pyridazine
Uniqueness
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both nitrophenoxy and piperazine moieties makes it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
921769-43-9 |
|---|---|
分子式 |
C16H17Cl2N5O3 |
分子量 |
398.2 g/mol |
IUPAC名 |
3,6-dichloro-4-[4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C16H17Cl2N5O3/c17-15-11-13(16(18)20-19-15)22-7-5-21(6-8-22)9-10-26-14-4-2-1-3-12(14)23(24)25/h1-4,11H,5-10H2 |
InChIキー |
KQGIIGIRVGQQMU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOC2=CC=CC=C2[N+](=O)[O-])C3=CC(=NN=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine](/img/structure/B14176073.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
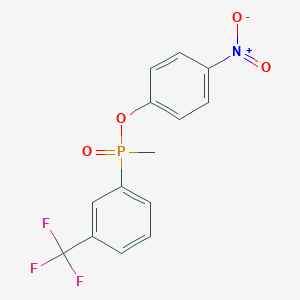

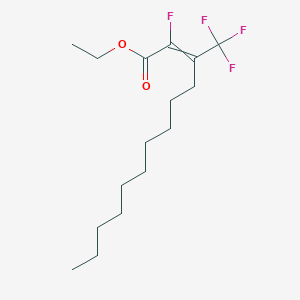
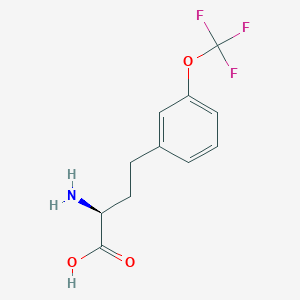
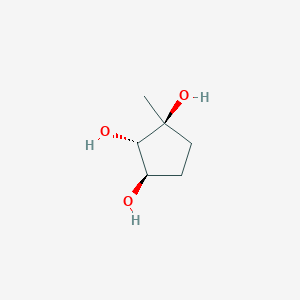
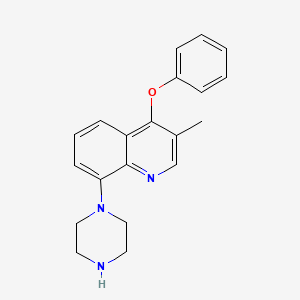
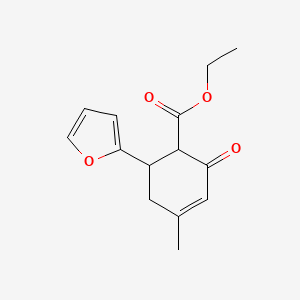

![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
